molecular formula C15H11NO2 B1614598 2-p-Tolyl-benzo[d][1,3]oxazin-4-one CAS No. 18600-54-9

2-p-Tolyl-benzo[d][1,3]oxazin-4-one

Cat. No. B1614598
CAS RN: 18600-54-9
M. Wt: 237.25 g/mol
InChI Key: AUPLZGYHNMXILO-UHFFFAOYSA-N
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Description

2-p-Tolyl-benzo[d][1,3]oxazin-4-one is a chemical compound with the molecular formula C15H11NO2 and a molecular weight of 237.25 g/mol. It is a type of 4H-benzo[d][1,3]oxazin-4-one .


Synthesis Analysis

The synthesis of 2-p-Tolyl-benzo[d][1,3]oxazin-4-one involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . This process leads to the isolation of (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d][1,3]oxazin-4-ones .


Molecular Structure Analysis

The molecules in the crystal structure of 2-p-Tolyl-benzo[d][1,3]oxazin-4-one are combined into centrosymmetric dimers due to the π–π interactions between the benzoxazinone fragments of neighboring molecules .


Chemical Reactions Analysis

The chemical reaction process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation . Attack on this by the anthranilic acid amino group, proton exchange, and loss of a second molecule of ethanol would then yield an iminium ion . Subsequent closure of the acid oxygen on the iminium carbon and proton exchange would give a ring-closed dihydro product .

Scientific Research Applications

Light-Induced Dynamics

  • Optical Switching Applications : Benzo[1,3]oxazine compounds, related to 2-p-Tolyl-benzo[d][1,3]oxazin-4-one, show potential in optical switching applications. Their light-induced ring-closing dynamics in protic solvents have been studied, revealing complex electron-proton transfer mechanisms (Wang et al., 2016).

Material Science

  • Thermoset Formation : Benzoxazines with structures like 2-p-Tolyl-benzo[d][1,3]oxazin-4-one have been synthesized and used to form thermosets. These compounds demonstrate significant structure-property relationships, important for material science applications (Lin et al., 2009).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : Benzofused heterocyclic compounds, which include 2-p-Tolyl-benzo[d][1,3]oxazin-4-one, exhibit properties that inhibit corrosion in metals like mild steel in acidic mediums. This highlights their potential use in industrial applications (Hemapriya et al., 2016).

Antimicrobial Properties

  • Antimicrobial Agents : Triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones, related to 2-p-Tolyl-benzo[d][1,3]oxazin-4-one, have been synthesized and shown to possess antimicrobial properties. Molecular docking studies indicate their potential as antimicrobial leads (Bollu et al., 2017).

Synthetic Chemistry

  • Efficient Synthesis Methods : Research has focused on developing efficient synthesis methods for 2-p-Tolyl-benzo[d][1,3]oxazin-4-one derivatives. These methods provide insights into broader substrate scopes and milder reaction conditions, beneficial for pharmaceutical and material science applications (Munusamy et al., 2015).

Cancer Research

  • Anticancer Potential : Some studies have explored the anticancer activity of 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one, showing moderate cytotoxicity against cancer cells. This opens up possibilities for future cancer treatment research (Kesuma et al., 2022).

properties

IUPAC Name

2-(4-methylphenyl)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10-6-8-11(9-7-10)14-16-13-5-3-2-4-12(13)15(17)18-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPLZGYHNMXILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303476
Record name 2-p-Tolyl-benzo[d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202546
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-p-Tolyl-benzo[d][1,3]oxazin-4-one

CAS RN

18600-54-9
Record name NSC158478
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158478
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-p-Tolyl-benzo[d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(P-TOLYL)-3,1-BENZOXAZIN-4(4H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BK Tiwari - 2016 - ir.nbu.ac.in
The Quinazoline-4 (3H)-one and its derivatives constitute an important class of fused heterocycles that has been extensively studied and used in certain specific biological activities. The …
Number of citations: 0 ir.nbu.ac.in

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